(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide is a chiral phosphine-sulfinamide compound. It is notable for its applications in asymmetric synthesis, particularly in the formation of chiral centers in organic molecules. The compound’s unique structure, featuring both a phosphine and a sulfinamide group, allows it to act as a versatile ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphine Group: The diphenylphosphanyl group is introduced through a reaction involving diphenylphosphine and an appropriate alkyl halide under basic conditions.
Introduction of the Sulfinamide Group: The sulfinamide group is synthesized by reacting a sulfinyl chloride with an amine, followed by purification steps to isolate the desired product.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of ®-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide involves large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors for the phosphine introduction and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers in organic molecules, which is crucial for the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.
Industry
In the industrial sector, it is used in the production of fine chemicals and advanced materials, where precise control over molecular chirality is required.
Mechanism of Action
The mechanism by which ®-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reaction products. The molecular targets include various transition metals, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-1-(Diphenylphosphanyl)-2-methylbutan-2-yl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(Diphenylphosphanyl)-3-ethylbutan-2-yl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide lies in its specific chiral centers and the combination of phosphine and sulfinamide groups. This combination provides a distinct steric and electronic environment, making it particularly effective in certain catalytic processes compared to its analogs.
Properties
IUPAC Name |
N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NOPS/c1-17(2)20(22-25(23)21(3,4)5)16-24(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,22H,16H2,1-5H3/t20-,25?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOUYFKNGKAHND-VGOKPJQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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